The Discovery of Human Secretin: A Technical Guide
The Discovery of Human Secretin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the historical discovery of human secretin, the first described hormone. It details the seminal experiments that led to its identification, the subsequent elucidation of its structure and function, and the signaling pathways it governs. This guide is intended to serve as a comprehensive resource, presenting key experimental methodologies, quantitative data, and logical frameworks in a structured and accessible format for scientific professionals.
The Pivotal Discovery: Bayliss and Starling's Experiment (1902)
The journey to understanding hormonal signaling began in 1902 with the groundbreaking work of British physiologists William Bayliss and Ernest Starling.[1][2] Their experiments elegantly demonstrated a chemical, rather than a purely neural, control of pancreatic secretion, leading to the discovery of secretin and the coining of the term "hormone."[2]
Experimental Protocol: The Denervated Intestine Model
The core of their discovery lay in a meticulously designed experiment on an anesthetized dog. The protocol was first communicated to the Royal Society and later published in detail in The Journal of Physiology.[1][2]
Objective: To determine if the stimulation of pancreatic secretion by acid in the duodenum is mediated by the nervous system or by a chemical messenger in the bloodstream.
Methodology:
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Animal Preparation: An anesthetized dog was used as the experimental model. The pancreatic duct was cannulated to allow for the collection and measurement of pancreatic juice.
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Denervation of the Jejunum: A loop of the jejunum was surgically isolated. All nervous connections to this loop were carefully dissected and severed, ensuring its only remaining connection to the body was through its blood vessels.[2]
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Introduction of Acid: A weak solution of hydrochloric acid (HCl) was introduced into the denervated loop of the jejunum.[2]
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Observation of Pancreatic Secretion: The flow of pancreatic juice from the cannulated duct was observed and measured.
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Preparation of Intestinal Mucosa Extract: A separate piece of jejunum was excised. The mucous membrane was scraped off, mixed with sand and weak HCl, and then filtered to create a crude extract.[2]
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Intravenous Injection: This acidic extract of the intestinal mucosa was injected into the jugular vein of the dog.[2]
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Final Observation: The effect of the intravenous injection on pancreatic secretion was observed and recorded.
Key Findings and Quantitative Data
Bayliss and Starling observed a marked increase in pancreatic secretion upon the introduction of acid into the denervated jejunal loop.[2] An even more pronounced secretion occurred following the intravenous injection of the mucosal extract.[2] This demonstrated that a substance produced in the intestinal lining, and transported via the bloodstream, was responsible for stimulating the pancreas.[3]
| Experimental Condition | Observation | Implication |
| Introduction of HCl into denervated jejunal loop | Marked increase in pancreatic secretion.[2] | Pancreatic stimulation can occur without nervous system involvement. |
| Intravenous injection of jejunal mucosal extract | A much greater pancreatic secretion than previously observed.[2] | A chemical substance ("secretin") in the extract is the stimulating agent. |
Isolation, Characterization, and Structure of Human Secretin
Following its initial discovery in dogs, it took several decades before secretin was isolated and its structure determined.
Methodology for Isolation and Sequencing
The isolation and sequencing of secretin, particularly from human sources, involved a multi-step biochemical process.
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Source Material: The primary source for the initial isolation of secretin was the porcine intestine.[4]
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Extraction and Purification: The process began with the extraction of peptides from the intestinal mucosa. This was followed by a series of purification steps, including various forms of chromatography, to isolate the secretin peptide.
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Amino Acid Sequencing: The amino acid sequence of porcine secretin was determined in the 1960s.[4] This paved the way for the characterization of secretin from other species.
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Human Secretin Characterization: The characterization of human secretin was achieved later, with its amino acid sequence being determined by Carlquist and colleagues in 1985.[4] The advent of molecular biology techniques allowed for the cloning of the gene encoding human secretin, confirming its primary structure.[5]
Structure of Human Secretin
Human secretin is a 27-amino acid peptide hormone.[6] It is initially synthesized as a 120-amino acid precursor protein called prosecretin.[6] This precursor is then proteolytically processed to yield the mature, biologically active 27-amino acid peptide.[1]
Table of Human Secretin Properties:
| Property | Value |
| Amino Acid Length | 27 |
| Precursor Protein Length | 120 amino acids (Prosecretin)[6] |
| Molecular Weight | Approximately 3055 Da[6] |
| Amino Acid Sequence | His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH2 |
The Secretin Signaling Pathway
Secretin exerts its physiological effects by binding to a specific receptor, which is a member of the G protein-coupled receptor (GPCR) family.[7] The activation of the secretin receptor initiates a cascade of intracellular events, primarily through the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Mechanism of Action
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Receptor Binding: Secretin, circulating in the bloodstream, binds to its receptor on the surface of target cells, such as the ductal cells of the pancreas.
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G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein, specifically the Gs alpha subunit.
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Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.[7]
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Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
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Phosphorylation of Target Proteins: The activated PKA catalytic subunits then phosphorylate various downstream target proteins. A key target in pancreatic ductal cells is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel.
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Cellular Response: Phosphorylation of CFTR leads to the secretion of bicarbonate ions (HCO3-) into the pancreatic duct, resulting in the characteristic bicarbonate-rich pancreatic juice.
References
- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretin and the exposition of hormonal control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ernest Starling and the discovery of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. pnas.org [pnas.org]
- 6. Secretin - Wikipedia [en.wikipedia.org]
- 7. Molecular cloning and functional characterization of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
